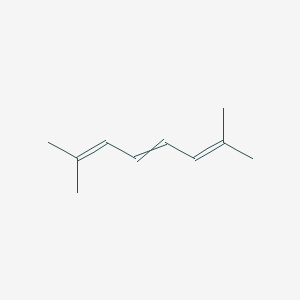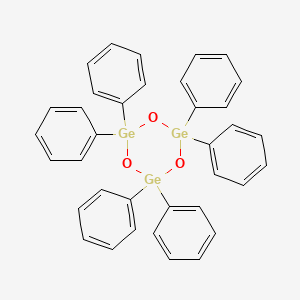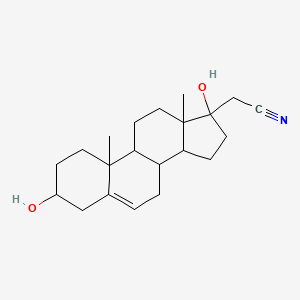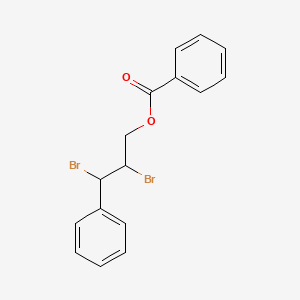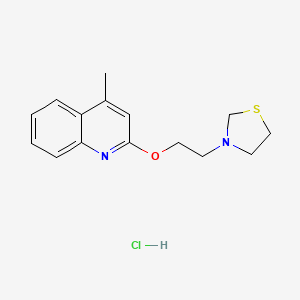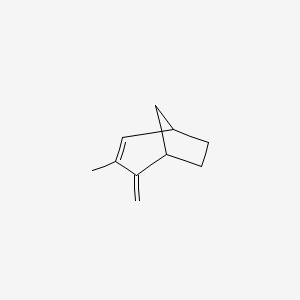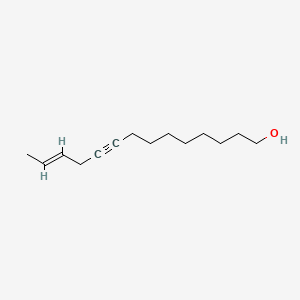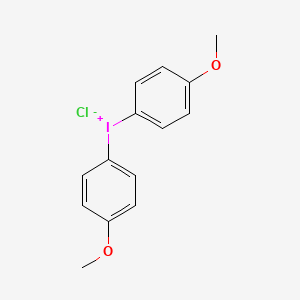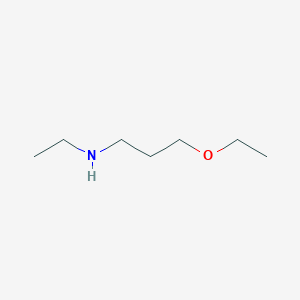
3-Ethoxy-n-ethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-n-ethylpropan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic substituents like alkyl or aryl groups. This compound features an ethoxy group and an ethyl group attached to a propanamine backbone, making it a secondary amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethoxy-n-ethylpropan-1-amine can be synthesized through several methods:
Alkylation of Amines: This involves the reaction of a primary amine with an alkyl halide. For instance, ethylamine can react with 3-ethoxypropyl chloride in the presence of a base like sodium hydroxide to form this compound.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-n-ethylpropan-1-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides or imines.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The ethoxy or ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces imines or oxides.
Reduction: Produces simpler amines or hydrocarbons.
Substitution: Produces halogenated derivatives or other substituted amines.
Aplicaciones Científicas De Investigación
3-Ethoxy-n-ethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-n-ethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ethyl groups influence its binding affinity and specificity towards these targets. The compound can act as a nucleophile, participating in various biochemical reactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethylamine: A simpler amine with only an ethyl group attached to the nitrogen atom.
3-Ethoxypropylamine: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Ethylpropan-1-amine: Similar but lacks the ethoxy group.
Uniqueness
3-Ethoxy-n-ethylpropan-1-amine is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This dual substitution makes it a versatile compound in various chemical reactions and applications .
Propiedades
Número CAS |
38460-93-4 |
|---|---|
Fórmula molecular |
C7H17NO |
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
3-ethoxy-N-ethylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-8-6-5-7-9-4-2/h8H,3-7H2,1-2H3 |
Clave InChI |
NHCBGOLCVIYTMT-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
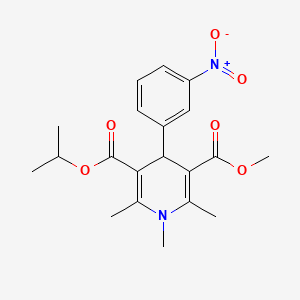
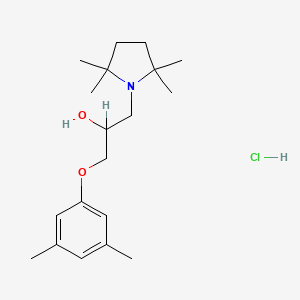
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
